3,3-Diméthyl-1-morpholin-4-ylbutan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

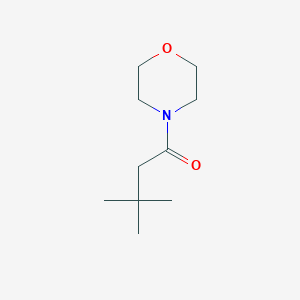

3,3-Dimethyl-1-(morpholin-4-yl)butan-1-one is a chemical compound with the molecular formula C11H21NO2 It is characterized by the presence of a morpholine ring attached to a butanone backbone with two methyl groups at the third carbon position

Applications De Recherche Scientifique

3,3-Dimethyl-1-(morpholin-4-yl)butan-1-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.

Mécanisme D'action

Target of Action

The primary targets of 3,3-Dimethyl-1-morpholin-4-ylbutan-1-one are currently unknown. This compound is structurally similar to other morpholine derivatives, which have been found to interact with various biological targets . .

Mode of Action

Morpholine derivatives are known to interact with their targets through various mechanisms, but the specific interactions of this compound remain to be elucidated .

Biochemical Pathways

Given the structural similarity to other morpholine derivatives, it is possible that this compound may influence similar pathways . .

Result of Action

The molecular and cellular effects of 3,3-Dimethyl-1-morpholin-4-ylbutan-1-one are currently unknown. Based on the known activities of similar compounds, it is possible that this compound may have antitumor activity . .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-(morpholin-4-yl)butan-1-one typically involves the reaction of 3,3-dimethylbutan-1-one with morpholine under specific conditions. One common method includes:

Starting Materials: 3,3-dimethylbutan-1-one and morpholine.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Solvent: Anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are often used to dissolve the reactants and maintain an inert atmosphere.

Temperature: The reaction is typically conducted at elevated temperatures, ranging from 60°C to 100°C, to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of 3,3-Dimethyl-1-(morpholin-4-yl)butan-1-one may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions

3,3-Dimethyl-1-(morpholin-4-yl)butan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The morpholine ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Electrophiles like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various substituted morpholine derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

3,3-Dimethyl-1-(1H-1,2,4-triazole-1-yl)butan-2-one: A triazole derivative with similar structural features but different biological activities.

3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one: A pyridine derivative with distinct chemical properties and applications.

Uniqueness

3,3-Dimethyl-1-(morpholin-4-yl)butan-1-one is unique due to the presence of the morpholine ring, which imparts specific chemical reactivity and biological activity

Activité Biologique

3,3-Dimethyl-1-(morpholin-4-yl)butan-1-one, also referred to as DMB, is a compound that has garnered attention in recent years due to its potential biological activities. This article reviews the biological effects of DMB, focusing on its immunomodulatory properties, metabolism, and implications in various health conditions.

Immunomodulatory Effects

Recent studies have demonstrated that DMB exhibits significant immunomodulatory effects. In a mouse model of collagen-induced arthritis (CIA), DMB treatment resulted in over a 50% reduction in arthritis severity compared to control groups. This effect was linked to the modulation of proinflammatory cytokines such as IL-1β and IL-6, which are crucial mediators in inflammatory responses .

Table 1: Cytokine Levels in CIA Mice Treated with DMB

| Cytokine | Control Group (pg/mL) | DMB Treatment (pg/mL) | Percentage Reduction |

|---|---|---|---|

| IL-1β | 150 | 70 | 53% |

| IL-6 | 200 | 90 | 55% |

| TNF-α | 100 | 80 | 20% |

DMB undergoes significant metabolic processing within the body. Upon administration, it is absorbed and metabolized into several active metabolites, including 3,3-dimethylbutyrylcarnitine (DMBC). Studies using gas chromatography and mass spectrometry have confirmed the presence of these metabolites in serum and liver tissues, indicating that DMB is bioavailable and potentially active at the site of inflammation .

The mechanism by which DMB exerts its effects appears to involve interaction with immune cells. Specifically, it has been shown to inhibit the secretion of proinflammatory cytokines from macrophages . This suggests that DMB may modulate immune responses through direct cellular interactions.

Behavioral Implications

In addition to its immunological effects, DMB has been studied for its impact on social behaviors in mice. A study indicated that prolonged exposure to DMB altered social dominance behaviors without affecting anxiety or memory formation. This finding highlights the potential influence of gut microbiota interactions on brain function mediated by compounds like DMB .

Case Studies

A notable case study involved administering DMB to mice with CIA. The results indicated a marked improvement in clinical symptoms associated with arthritis. The study emphasized the importance of understanding the metabolic pathways involved in the therapeutic effects of DMB, as well as its potential applications in treating autoimmune diseases .

Propriétés

IUPAC Name |

3,3-dimethyl-1-morpholin-4-ylbutan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-10(2,3)8-9(12)11-4-6-13-7-5-11/h4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEADVZWQDUWSMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)N1CCOCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.